molecular formula C6H8BrF2NO B8752747 2-Bromo-2,2-difluoro-1-(pyrrolidin-1-yl)ethanone

2-Bromo-2,2-difluoro-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B8752747
M. Wt: 228.03 g/mol
InChI Key: REUXQDXFOXFINE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-2,2-difluoro-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C6H8BrF2NO and its molecular weight is 228.03 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H8BrF2NO

Molecular Weight

228.03 g/mol

IUPAC Name

2-bromo-2,2-difluoro-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C6H8BrF2NO/c7-6(8,9)5(11)10-3-1-2-4-10/h1-4H2

InChI Key

REUXQDXFOXFINE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C(F)(F)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Pyrrolidine (7.7 g, 108 mmol) was added to ethyl bromodifluoroacetate (20.2 g, 100 mmol) at 30° C. The mixture was stirred for 60 min; then all volatiles were removed under reduced pressure and the residue (24.0 g, >90% purity by NMR) was used in subsequent steps without further purification.
Quantity
7.7 g
Type
reactant
Reaction Step One
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20.2 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), ethyl bromodifluoroacetate (0.88 mL, 6.89 mmol) was added dropwise to pyrrolidine (0.58 mL, 6.89 mmol) at rt. The reaction mixture was stirred at 50° C. for 2 h and at rt for 18 h. The mixture was then filtered through silica and the title compound obtained as a colorless oil. LC-MS-conditions 08: tR=0.70 min; [M+H]+=228.01.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.88 mL
Type
reactant
Reaction Step One
Quantity
0.58 mL
Type
reactant
Reaction Step Two

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